molecular formula C8H8FNO2 B1299533 N-(4-fluorophenyl)glycine CAS No. 351-95-1

N-(4-fluorophenyl)glycine

Cat. No.: B1299533
CAS No.: 351-95-1
M. Wt: 169.15 g/mol
InChI Key: ZFIMCCCQJDZLCT-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)glycine, with the CAS registry number 351-95-1, is a fluorine-substituted glycine derivative that appears as a white to light yellow powder or crystal . This compound is characterized by its high purity, typically exceeding 98.0% , and has a melting point of approximately 138 °C . It serves as a versatile building block in organic and medicinal chemistry, primarily utilized as a key intermediate for the synthesis of various pharmaceuticals and other complex chemical entities . In research contexts, derivatives of fluorophenylglycine are of significant interest in neuroscience and pharmacology. For instance, compounds such as N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) are potent and selective inhibitors of glycine transport . Glycine itself is a pivotal neurotransmitter in the central nervous system, acting not only as a major inhibitory neurotransmitter but also as an essential co-agonist for glutamate at NMDA receptors, which are critical for excitatory neurotransmission . The inhibition of specific glycine transporters (such as System A) by research compounds can potentiate NMDA receptor-mediated signaling, a mechanism under investigation for its therapeutic potential in serious neurological and psychiatric disorders . Consequently, this compound provides a crucial synthetic precursor for researchers exploring novel therapies for conditions including pain, schizophrenia, and epilepsy . Handling and Safety: This compound may cause skin irritation (H315) and serious eye irritation (H319) . Appropriate personal protective equipment, including gloves and eye protection, should be worn during handling. Important Notice: This product is intended for Research and Development Use Only. It is not approved for use in humans, nor in clinical or in vitro diagnostic procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIMCCCQJDZLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360672
Record name N-(4-Fluorophenyl)glycine
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Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-95-1
Record name N-(4-Fluorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-FLUOROANILINO)ACETIC ACID
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Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl Glycine

Synthetic Pathways for N-(4-Fluorophenyl)glycine Core Structure

The construction of the this compound core can be achieved through several synthetic pathways, broadly categorized into direct synthetic routes and methods for the N-arylation of glycine (B1666218) and its derivatives.

Direct Synthetic Routes

Direct synthetic routes to this compound typically involve the formation of the nitrogen-carbon bond between the 4-fluorophenyl moiety and the glycine backbone in a straightforward manner.

A common and direct approach to N-arylglycines involves the reaction of an aniline (B41778) with a glycine precursor, such as a haloacetic acid. For instance, a general method for the synthesis of N-phenylglycine involves boiling a neutralized solution of chloroacetic acid with aniline. prepchem.com This methodology can be adapted for the synthesis of this compound by substituting aniline with 4-fluoroaniline (B128567). 4-Fluoroaniline itself is an organofluorine compound that can be prepared by the hydrogenation of 4-nitrofluorobenzene. wikipedia.org Another related strategy involves the use of bromoacetic acid with aniline derivatives for the solid-phase synthesis of N-aryl glycine oligomers. acs.org

A multi-step, one-pot synthesis has been reported for N-aryl glycines that proceeds through the rearrangement of 2-chloro-N-aryl acetamides. In this method, 4-fluoroaniline is first reacted with chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide. This intermediate is then treated with a copper salt and a base, leading to a rearrangement that yields this compound. A proposed mechanism involves the coordination of the copper salt to the carbonyl oxygen, followed by resonance stabilization and a proton removal facilitated by the base to form a metaloxy imine intermediate. nih.gov

Starting Material 1Starting Material 2Reagents/ConditionsProductYieldReference
4-FluoroanilineChloroacetyl chloride, then CuCl2·2H2O, KOHRearrangementThis compound80% nih.gov
AnilineChloroacetic acidNaOH, boilN-PhenylglycineNot specified prepchem.com
Aniline derivativesBromoacetic acidSolid-phase synthesisN-Aryl glycine oligomersNot specified acs.org

Alternative approaches to the N-arylation of glycine and its esters often employ catalytic systems to facilitate the carbon-nitrogen bond formation. These methods can offer milder reaction conditions and broader substrate scope.

Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful strategy for forming C-C and C-N bonds. nih.gov For the functionalization of N-arylglycine esters, various catalytic systems have been developed. For example, copper-catalyzed oxidative cross-coupling of glycine derivatives with different nucleophiles has been achieved using oxidants like tert-butyl hydroperoxide (TBHP) or oxygen. nih.gov While these examples focus on C-C bond formation at the α-carbon of N-arylglycine, the principles of activating the N-H bond of glycine for arylation are relevant.

A novel catalytic system comprising 3,6-dichloro-1,2,4,5-tetrazine (B31795) as a catalyst and zinc acetate (B1210297) as an additive has been developed for the synthesis of N-aryl-α-arylated glycine ester derivatives under ambient conditions. This system activates C-S bonds, but the development of such catalytic systems highlights the ongoing research into new methods for the synthesis of complex glycine derivatives. rsc.org Electrocatalytic functionalization of N-arylglycine esters using n-Bu4NI as a mediator in an undivided cell under constant current conditions represents another modern approach. nih.gov

While not a direct N-arylation of glycine, the synthesis of N-substituted phenyl glycines can be achieved through reductive amination. For example, the reaction of a substituted aniline with glyoxylic acid in the presence of a palladium-carbon catalyst under a hydrogen atmosphere can yield the corresponding N-substituted phenyl glycine. google.comgoogleapis.com

Glycine DerivativeArylating Agent/Coupling PartnerCatalyst/MediatorConditionsProduct TypeReference
Glycine derivativesVarious C-H nucleophilesCu(OAc)2, CuClOxidative cross-couplingα-Functionalized N-arylglycines nih.gov
α-Benzylthioglycine esterElectron-rich aromatics3,6-dichloro-1,2,4,5-tetrazine, Zn(OAc)2Ambient, airN-Aryl-α-arylated glycine esters rsc.org
N-Arylglycine esters-n-Bu4NIElectrocatalytic, constant currentα-Functionalized N-arylglycines nih.gov
Glyoxylic acid4-CyanoanilinePd/C, H250°C, 10 atmN-(4-Cyanophenyl)glycine googleapis.com

Synthesis of Chiral Enantiomers and Stereoselective Approaches

The synthesis of enantiomerically pure α-amino acids is of great importance in the pharmaceutical industry. Consequently, significant research has been dedicated to the development of asymmetric methods for the synthesis of chiral this compound.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

A notable example is the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base. This chiral nucleophilic glycine equivalent can then be alkylated with high stereoselectivity. After the alkylation step, the complex is disassembled to yield the desired α-amino acid and the chiral auxiliary, which can be recovered and reused. This method has been successfully applied to the large-scale synthesis of fluorinated amino acids. semanticscholar.org Specifically, the Ni(II) complex of the Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine can be alkylated, and subsequent hydrolysis yields the enantiomerically enriched α-amino acid. semanticscholar.orgacs.org Another approach utilizes a bislactim ether as a chiral glycine equivalent, which can be arylated and then alkylated with high stereoselectivity. koreascience.kr

Chiral Auxiliary/SystemReaction TypeKey FeaturesProduct TypeReference
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB)Alkylation of Ni(II)-glycine Schiff base complexRecyclable auxiliary, high diastereoselectivityEnantiomerically enriched α-amino acids semanticscholar.org
Bislactim etherArylation followed by alkylationHigh stereoselectivityα-Alkyl-α-phenylglycine derivatives koreascience.kr

Asymmetric catalysis offers an efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate.

While specific examples of asymmetric catalysis directly yielding this compound are not prevalent in the provided search results, general methods for the asymmetric synthesis of arylglycines are highly relevant. acs.org For instance, transition-metal-catalyzed asymmetric hydrogenation of α-amidoacrylic acid derivatives is a powerful method for producing chiral α-amino acids. nih.gov This could be applied to a precursor of this compound.

Furthermore, enantioselective vinylation of aldehydes followed by an Overman rearrangement and oxidative cleavage provides a versatile route to both D and L α-amino acids with excellent enantiomeric excess. organic-chemistry.org The development of cooperative catalysis, for example using ruthenium and a chiral phosphoric acid, for enantioselective N-H bond insertion reactions into anilines, also represents a promising direction for the asymmetric synthesis of N-arylglycines. acs.org

Enzymatic methods also play a crucial role in stereoselective synthesis. Lipase-catalyzed hydrolysis of racemic esters is a common strategy for kinetic resolution, affording one enantiomer as the unreacted ester and the other as the hydrolyzed acid, both with high enantiomeric excess. semanticscholar.org This technique could potentially be applied to a racemic ester of this compound.

Catalytic System/MethodReaction TypeSubstrate TypeProduct TypeReference
Transition-metal with chiral ligand (e.g., Me-BoPhoz)Asymmetric hydrogenationα-Amidocinnamic acid derivativesChiral N-acetyl-ʟ-phenylalanine derivatives nih.gov
Chiral catalystEnantioselective vinylation of aldehydesAldehydesChiral allylic amines (precursors to α-amino acids) organic-chemistry.org
Lipase (e.g., from Burkholderia cepacia)Kinetic resolution via hydrolysisRacemic β-amino carboxylic estersEnantiomerically pure β-amino esters and acids semanticscholar.org
Resolution Techniques for Racemic Mixtures

The separation of racemic this compound into its individual enantiomers is a critical step for its application in stereospecific synthesis. Various methods have been developed to achieve this separation, known as chiral or enantiomeric resolution. wikipedia.org

One of the most common approaches is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomeric derivatives possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org A notable example is the "Dutch resolution," where racemic 4-fluorophenylglycine is resolved using (+)-10-camphorsulfonic acid, but this process requires the addition of phenylglycine. researchgate.net In this method, mixed crystals are formed from the (+)-10-camphorsulfonic acid salts of the d-(−)-enantiomers of both phenylglycine and 4-fluorophenylglycine. researchgate.net

Enzymatic resolution offers a highly stereospecific alternative. This technique utilizes enzymes that selectively act on one enantiomer of a derivative of the racemic mixture. For instance, microbial and animal serine proteases like chymotrypsin (B1334515) can resolve N-acyl-L-aminoacid esters, hydrolyzing the L-enantiomer while leaving the N-acyl-D-phenylglycine ester untouched. google.com The resulting mixture of N-acyl-L-phenylglycine and N-acyl-D-phenylglycine ester can then be separated. google.com

Furthermore, chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), can be employed to separate the epimers of this compound, particularly after its incorporation into peptides where racemization may have occurred. nih.gov

Resolution TechniquePrincipleExample Reagent/EnzymeKey Feature
Diastereomeric Salt Crystallization Formation of diastereomeric salts with differing solubilities using a chiral resolving agent. wikipedia.org(+)-10-Camphorsulfonic acid researchgate.netAllows for separation via fractional crystallization; efficiency depends on the solubility difference. researchgate.net
Enzymatic Resolution Stereospecific hydrolysis of an N-acyl ester derivative by an enzyme. google.comChymotrypsin google.comHigh stereoselectivity for one enantiomer, leading to a mixture of acid and unreacted ester. google.com
Chromatographic Separation Differential interaction of enantiomers with a chiral stationary phase. nih.govHPLC nih.govEffective for analytical and preparative separation of enantiomers and diastereomers. nih.gov

Large-Scale Synthesis Considerations and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires a focus on efficiency, cost-effectiveness, and control over stereochemistry.

A key strategy for efficient, large-scale synthesis involves the reductive amination of a substituted aniline with glyoxylic acid. A patented method describes the condensation of a substituted aniline with glyoxylic acid to form an imine, which is then hydrogenated in the presence of a palladium-carbon catalyst to yield the N-substituted phenyl glycine. google.com This process is noted for its use of inexpensive raw materials, simple operations, and suitability for industrial production, achieving high purity and yields, with some examples reporting calculated yields as high as 95%. google.com Another critical aspect of process efficiency in producing a single enantiomer is the racemization of the unwanted enantiomer. After resolving a racemic mixture, the undesired enantiomer can be converted back into the racemate, allowing it to be recycled into the resolution process, thereby overcoming the 50% theoretical maximum yield of a single resolution step. kesselssa.com

The α-proton of phenylglycine and its derivatives is susceptible to epimerization (racemization), particularly in the presence of a base. luxembourg-bio.com This loss of stereochemical integrity is a significant challenge during synthesis, especially in multi-step processes like solid-phase peptide synthesis (SPPS). luxembourg-bio.comnih.gov Research has shown that racemization primarily occurs during the base-catalyzed coupling of the N-Fmoc protected amino acid and, to a lesser extent, during the Fmoc-group removal step. luxembourg-bio.comnih.gov

To mitigate racemization, several strategies have been developed:

Choice of Base: Using weaker and more sterically hindered bases than the commonly used N,N-diisopropylethylamine (DIPEA) can significantly reduce epimerization. Bases such as 2,4,6-trimethylpyridine (B116444) (TMP) and 2,6-dimethylpyridine (B142122) (DMP) have been shown to minimize racemization. luxembourg-bio.com

Choice of Coupling Reagent: The activating agent used for the carboxyl group also plays a crucial role. Third-generation uronium coupling reagents like COMU, as well as DEPBT, have demonstrated superior performance in preventing racemization compared to standard reagents like HATU or HBTU. luxembourg-bio.com The use of the triazine-derived coupling reagent DMTMM-BF(4) with N-methylmorpholine (NMM) as the activator base has also been shown to limit racemization. nih.gov

ConditionHigh Racemization RiskRecommended Alternative
Base N,N-diisopropylethylamine (DIPEA) luxembourg-bio.com2,4,6-trimethylpyridine (TMP), 2,6-dimethylpyridine (DMP) luxembourg-bio.com
Coupling Reagent HBTU, HATU, PyBOP luxembourg-bio.comCOMU, DEPBT luxembourg-bio.com

Modern industrial synthesis prioritizes the use of efficient, selective, and often recyclable catalysts. In the synthesis of N-substituted phenyl glycines, palladium-on-carbon (Pd/C) is a well-established and effective catalyst for the hydrogenation step in reductive amination pathways. google.comgoogleapis.com This type of heterogeneous catalyst is favored in large-scale operations due to its ease of separation from the reaction mixture (typically by filtration) and potential for recycling. google.com

The broader field of organic synthesis is continually seeing the development of novel catalytic systems to improve efficiency and environmental footprint. For instance, magnetic nanoparticles (MNPs), such as Fe3O4, are being explored as catalyst supports. scielo.org.za Their primary advantage is the extremely simple and efficient separation from the reaction mixture using an external magnet, which can be beneficial for process simplification and cost reduction in industrial applications. scielo.org.za

Derivatization Strategies of this compound

Chemical modification, or derivatization, of this compound can be used to alter its properties or prepare it for subsequent reactions, such as peptide synthesis.

The carboxylic acid functional group is a primary site for the derivatization of this compound. The two most common transformations are esterification and amidation.

Esterification: The carboxyl group can be converted into an ester. A common method involves refluxing the amino acid in an alcohol, such as methanol, with a catalytic amount of a strong acid like concentrated sulfuric acid. yakhak.org This reaction produces the corresponding O-alkyl ester, for example, this compound methyl ester. yakhak.org Esters are often used as protecting groups for the carboxylic acid or as intermediates in further synthetic steps.

Amide Formation: The formation of an amide bond is one of the most fundamental transformations of carboxylic acids. This is typically achieved by coupling the carboxyl group of this compound with a primary or secondary amine. The reaction generally requires an activating agent to convert the hydroxyl of the carboxyl group into a better leaving group. organic-chemistry.org Standard amide or peptide coupling conditions are employed for this purpose. manchester.ac.uk An alternative method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an amino acid fluoride, which then readily reacts with amines to form the amide bond. semanticscholar.orgresearchgate.net

Derivative TypeReactionReagentsResulting Functional Group
Ester EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) yakhak.org-COOR
Amide AmidationAmine (R-NH₂), Coupling Agent manchester.ac.uk or Conversion to Amino Acid Fluoride semanticscholar.org-CONHR

Modification at the Amine Nitrogen

The secondary amine nitrogen in this compound is a key site for functionalization, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions. These modifications are crucial for altering the molecule's steric and electronic properties and for constructing more elaborate molecular architectures.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen of N-arylglycine derivatives is a common strategy in synthetic chemistry. While specific literature detailing the N-alkylation of this compound is not extensively available, general methods for the N-alkylation of amino acids and their esters are well-established and applicable. These methods often involve the use of alkyl halides in the presence of a base to deprotonate the amine, facilitating nucleophilic attack on the alkylating agent. For instance, ethyl N-(diphenylmethylene)glycinate, a related glycine derivative, is frequently used in alkylation reactions under phase-transfer catalysis conditions researchgate.net. Such approaches could likely be adapted for this compound or its ester derivatives.

N-Acylation: The acylation of the amine nitrogen in this compound introduces an amide functionality. A notable example is the formation of N-acetyl-N-(4-fluorophenyl)glycine chemspider.com. The synthesis of N-acylglycines is typically achieved by reacting glycine with an acylating agent such as an acid anhydride (B1165640) or an acid chloride. A common procedure for the acetylation of amino acids involves the use of acetic anhydride in an aqueous medium orgsyn.org. This reaction proceeds readily to afford the corresponding N-acetylated product.

Modifications on the Fluorophenyl Ring

The fluorophenyl ring of this compound is susceptible to electrophilic and nucleophilic aromatic substitution reactions, although the presence of the fluorine atom and the N-glycine substituent influences the ring's reactivity and the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator, while the N-glycine group is an ortho-, para-directing activator. The interplay of these two substituents governs the outcome of electrophilic aromatic substitution reactions. Common electrophilic aromatic substitutions include nitration, halogenation, and Friedel-Crafts reactions youtube.com. While specific studies on this compound are scarce, the principles of these reactions on substituted benzene (B151609) rings would apply. For example, nitration would likely introduce a nitro group at a position dictated by the combined directing effects of the existing substituents.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom can activate the ring towards nucleophilic aromatic substitution, particularly at the para position. However, for a nucleophilic aromatic substitution to occur readily, the ring typically needs to be further activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group mdpi.com. In the absence of such activating groups, harsh reaction conditions are generally required.

Synthesis of Heterocyclic Derivatives Incorporating the this compound Moiety

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as quinoxalines and benzodiazepines.

Quinoxalines: Quinoxalines are an important class of N-heterocycles with a wide range of biological activities. A common synthetic route to quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound mdpi.com. This compound can be envisioned as a synthon for the formation of quinoxaline (B1680401) derivatives. For instance, derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized starting from aniline, which could potentially be adapted using 4-fluoroaniline as a precursor to the this compound moiety researchgate.net.

Benzodiazepines: 1,4-Benzodiazepines are another class of heterocycles with significant therapeutic applications. Their synthesis often involves the reaction of an o-aminobenzophenone derivative with an amino acid or its derivative. For example, the synthesis of 3-substituted 1,4-benzodiazepin-2-ones can be achieved through the N-methylation and subsequent enolate alkylation of a benzodiazepine (B76468) precursor derived from an aminobenzophenone scielo.br. This compound could potentially be incorporated into the benzodiazepine scaffold through similar synthetic strategies. For instance, a copper-catalyzed intramolecular cross-coupling reaction has been used to synthesize azetidine-fused 1,4-benzodiazepines, which can then undergo further transformations nih.gov.

Reaction Mechanisms in this compound Synthesis and Transformation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The formation of the C-N bond in this compound and the stereochemical control in its reactions are of particular importance.

Mechanistic Insights into C-N Bond Formation

The synthesis of N-aryl glycines often involves the formation of a carbon-nitrogen bond between an aryl group and the glycine nitrogen. One reported method for the synthesis of this compound involves the rearrangement of 2-chloro-N-(4-fluorophenyl)acetamide. This reaction is proposed to proceed through the intermolecular cyclization of the starting material in the presence of a copper(II) catalyst and a base to form a 1,4-diarylpiperazine-2,5-dione intermediate. This intermediate is then cleaved under basic conditions to yield the final this compound product scielo.brnih.gov.

Another prominent method for C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. The catalytic cycle is generally understood to involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium amide complex.

Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the C-N bond and regenerating the palladium(0) catalyst researchgate.net.

Role of Catalysts and Reagents in Stereocontrol

Achieving stereocontrol in the synthesis and reactions of this compound is critical, particularly for applications in medicinal chemistry where enantiomeric purity is often a prerequisite. The asymmetric synthesis of N-aryl amino acids can be approached through various strategies, including the use of chiral catalysts and auxiliaries.

Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed in the asymmetric alkylation of glycine derivatives, leading to the formation of chiral unnatural amino acids with moderate to high enantiomeric excess austinpublishinggroup.com. The catalyst forms a chiral ion pair with the enolate of the glycine derivative, directing the approach of the alkylating agent from a specific face.

Palladium-catalyzed N-arylation of amino acid esters using aryl triflates has been shown to proceed with minimal racemization when employing specific phosphine (B1218219) ligands, such as t-BuBrettPhos acs.org. The choice of ligand is crucial in maintaining the stereochemical integrity of the amino acid starting material. The ligand's steric and electronic properties influence the geometry of the palladium complex and the rates of the catalytic steps, thereby preventing racemization.

The stereocontrolled formation of α,α-dialkylated α-amino acids has also been achieved using a acs.orgacs.org-sigmatropic rearrangement of a cyanate (B1221674) to an isocyanate as a key step, employing a chiral auxiliary to direct the stereochemistry nih.gov.

Reaction TypeCatalyst/ReagentKey Feature
Asymmetric AlkylationChiral Phase-Transfer Catalysts (e.g., from cinchona alkaloids)Formation of a chiral ion pair to direct alkylation.
N-ArylationPalladium with Chiral Phosphine Ligands (e.g., t-BuBrettPhos)Prevention of racemization during C-N bond formation.
Stereocontrolled DialkylationChiral AuxiliaryUse of a chiral auxiliary to guide a sigmatropic rearrangement.

Side Reactions and Impurity Profiling in Synthesis

The synthesis of this compound, like any chemical process, is susceptible to side reactions that can lead to the formation of impurities. A thorough understanding of these potential side reactions is essential for optimizing reaction conditions and ensuring the purity of the final product.

In the synthesis of glycine from chloroacetic acid and ammonia, common by-products include iminodiacetic acid and nitrilotriacetic acid, which arise from the further reaction of the product with the starting materials googleapis.com. A similar pattern of over-alkylation could potentially occur in related syntheses of N-substituted glycines.

During the synthesis of this compound from 4-fluoroaniline and an chloroacetylating agent, potential impurities could arise from:

Unreacted Starting Materials: Residual 4-fluoroaniline or chloroacetic acid derivatives.

Over-reaction Products: Formation of di- and tri-substituted products if the reaction conditions are not carefully controlled.

Hydrolysis Products: If ester derivatives are used, hydrolysis back to the carboxylic acid can occur.

By-products from the Catalyst or Reagents: For instance, in the rearrangement synthesis of N-aryl glycines, the formation of other copper-mediated coupling products could be a possibility.

In palladium-catalyzed reactions like the Buchwald-Hartwig amination, potential side reactions include hydrodehalogenation of the aryl halide starting material and the formation of undesired coupling products if multiple nucleophiles are present.

Impurity profiling, which involves the identification and quantification of all impurities in a drug substance, is a critical aspect of pharmaceutical development. This process relies on a variety of analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, to ensure the quality, safety, and efficacy of the final product orgsyn.org.

Impurity SourcePotential Impurity
Starting MaterialsUnreacted 4-fluoroaniline, chloroacetic acid
Over-reactionN,N-bis(carboxymethyl)-4-fluoroaniline
Side Reactions (Buchwald-Hartwig)4-Fluorobenzene (from hydrodehalogenation)
DegradationHydrolysis of ester derivatives

Advanced Spectroscopic and Crystallographic Characterization in N 4 Fluorophenyl Glycine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of N-(4-fluorophenyl)glycine, offering detailed insights into its carbon backbone, aromatic system, and the unique fluorine environment.

¹H NMR and ¹³C NMR for Backbone and Substituent Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

In the ¹H NMR spectrum, the protons of the glycine (B1666218) backbone—the alpha-proton (α-H) and the amine (N-H) proton—are expected to appear as distinct signals. The α-H signal's chemical shift is influenced by the adjacent electron-withdrawing amine and carboxyl groups, as well as the aromatic ring. The aromatic protons of the 4-fluorophenyl group typically present a characteristic splitting pattern. Due to the symmetry of the para-substituted ring, the protons ortho to the fluorine (H-2' and H-6') are chemically equivalent, as are the protons meta to the fluorine (H-3' and H-5'). This arrangement often results in two sets of doublet of doublets, or a complex multiplet, arising from proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum complements this information by providing the chemical shifts for each carbon atom. The spectrum would show distinct signals for the carboxyl carbon (C=O), the alpha-carbon (α-C), and the four unique carbons of the aromatic ring (C-1', C-2'/C-6', C-3'/C-5', and C-4'). The carbon directly bonded to the fluorine (C-4') exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), which is a diagnostic feature. The chemical shifts of the aromatic carbons are modulated by the electronic effects of both the amino acid moiety and the fluorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for N-phenylglycine and known substituent effects of fluorine.

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
α-H¹H4.0 - 4.5Singlet / Triplet (if coupled to NH)-
NH¹HVariable (broad)Singlet-
H-2', H-6'¹H6.6 - 6.8Doublet of doubletsJHH ≈ 8-9, JHF ≈ 5-6
H-3', H-5'¹H6.9 - 7.1Doublet of doubletsJHH ≈ 8-9, JHF ≈ 8-9
C=O¹³C170 - 175Singlet-
α-C¹³C55 - 60Singlet-
C-1'¹³C140 - 145DoubletJCF ≈ 2-3
C-2', C-6'¹³C115 - 120DoubletJCF ≈ 7-8
C-3', C-5'¹³C115 - 116DoubletJCF ≈ 21-22
C-4'¹³C155 - 160Doublet¹JCF ≈ 240-250

Fluorine NMR (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the local environment of the fluorine atom. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides strong, sharp signals over a wide chemical shift range, making it an excellent probe for structural and conformational studies. wikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. Factors such as solvent, pH, and molecular interactions can cause significant changes in the ¹⁹F chemical shift, making it a valuable tool for studying binding events or conformational changes. nih.gov The signal will be split into a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring. This coupling information can further confirm the substitution pattern.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the protons on the aromatic ring (H-2'/H-6' with H-3'/H-5'), confirming their adjacent relationship. A correlation between the N-H proton and the α-H might also be observed, depending on the rate of proton exchange with the solvent.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the α-H signal to the α-C signal, and the aromatic proton signals (H-2'/6' and H-3'/5') to their respective carbon signals (C-2'/6' and C-3'/5').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). It is crucial for piecing together the molecular skeleton.

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating Protons (¹H)Correlating Carbons (¹³C)Information Gained
COSY H-2'/H-6'H-3'/H-5' (via ¹H)Connectivity of aromatic protons.
HMQC/HSQC α-Hα-CDirect C-H bond at the chiral center.
H-2'/H-6'C-2'/C-6'Direct C-H bonds ortho to the glycine moiety.
H-3'/H-5'C-3'/C-5'Direct C-H bonds meta to the glycine moiety.
HMBC α-HC=O, C-1', C-2'/C-6'Links the glycine backbone to the carboxyl group and the phenyl ring.
H-2'/H-6'C-4', C-1', C-3'/C-5'Confirms connectivity within the aromatic ring.
H-3'/H-5'C-1', C-2'/C-6'Confirms connectivity within the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound with high precision and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound (C₈H₈FNO₂). The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. Experimental verification of this mass by HRMS serves as a definitive confirmation of the compound's elemental composition, distinguishing it from any isomers or other compounds with the same nominal mass.

Table 3: Exact Mass Determination of this compound

ParameterValue
Molecular FormulaC₈H₈FNO₂
Theoretical Exact Mass ([M])169.05391 u
Theoretical m/z for [M+H]⁺170.06173 u
Theoretical m/z for [M-H]⁻168.04608 u

MS/MS for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide structural information. The fragmentation pattern of this compound is characteristic of its structure.

Based on the fragmentation of the non-fluorinated analog, N-phenylglycine, key fragmentation pathways can be predicted. nist.gov A primary fragmentation event for N-substituted amino acids is the loss of the carboxylic acid group as CO₂ and H₂O. Another common pathway involves cleavage of the bond between the α-carbon and the nitrogen atom. The presence of the stable 4-fluorophenyl group is expected to influence the fragmentation, leading to characteristic ions containing this moiety.

Table 4: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺, m/z 170.1)

Fragment m/z (Predicted)Proposed Structure / Neutral LossFragmentation Pathway
124.1[C₇H₇FN]⁺ / Loss of HCOOH (46 Da)Loss of the formic acid from the carboxyl group.
110.1[C₆H₅FNH]⁺ / Loss of C₂H₂O₂ (58 Da)Cleavage of the N-Cα bond followed by rearrangement.
109.0[C₆H₄F-N]⁺ / Loss of C₂H₃O₂ (59 Da)Fragmentation involving the glycine backbone.
95.1[C₆H₄F]⁺ / Loss of C₂H₄NO₂ (75 Da)Cleavage of the C-N bond, loss of the glycine moiety.

This detailed analysis using MS/MS provides a fragmentation "fingerprint" that is unique to the molecule's structure, serving as a powerful tool for its identification and characterization in complex mixtures.

Hyphenated Techniques (e.g., LC-MS) for Purity and Impurity Analysis

In the synthesis and manufacturing of pharmaceutical ingredients like this compound, the identification and quantification of impurities are critical for ensuring safety and quality. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for this purpose. Liquid Chromatography-Mass Spectrometry (LC-MS) is a preeminent example of such a technique and is widely employed for purity and impurity analysis.

The process begins with Liquid Chromatography (LC), which separates this compound from any impurities present in a sample. These impurities can include starting materials, by-products from the synthesis, or degradation products. The separation occurs as the sample mixture is passed through a column packed with a stationary phase; different components travel at different speeds based on their chemical affinity for the stationary phase, allowing them to be eluted separately over time.

As the separated components exit the LC column, they are introduced into the Mass Spectrometer (MS). The MS serves as a highly sensitive and specific detector. It ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a mass spectrum for each eluting component, which provides information about its molecular weight. By employing techniques like tandem mass spectrometry (MS/MS), further structural information can be obtained through fragmentation analysis, aiding in the definitive identification of unknown impurities. The combination of LC's separation power with the detection sensitivity and specificity of MS allows for the detection and characterization of impurities even at trace levels.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding a molecule's physical and chemical properties.

Single-Crystal X-ray Diffraction of this compound

Single-crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformational details. For this compound, this technique would involve irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

Despite the importance of this technique, detailed crystallographic data for this compound from a single-crystal X-ray diffraction study is not widely available in the surveyed scientific literature. Such a study would provide key parameters like the crystal system, space group, and unit cell dimensions.

Crystallographic Analysis of this compound Derivatives and Complexes

The crystallographic analysis of derivatives or coordination complexes of this compound can provide insight into its chemical reactivity and how its structure is modified by the addition of other chemical moieties. However, similar to the parent compound, specific crystallographic studies on its derivatives and complexes are not readily found in published research.

Investigation of Intermolecular Interactions and Crystal Packing

Although a definitive crystal structure for this compound is not available, the expected intermolecular interactions can be predicted based on its molecular structure. Like other amino acids, this compound possesses both an acidic carboxyl group (-COOH) and a basic amino group (-NH2). This allows for the formation of strong intermolecular hydrogen bonds. It is highly probable that the molecule exists in a zwitterionic form in the solid state, with a carboxylate group (-COO⁻) and a protonated amino group (-NH3⁺).

The crystal packing would likely be dominated by a robust, three-dimensional network of N-H···O hydrogen bonds between these charged groups. Additionally, the fluorophenyl ring introduces other potential interactions that influence the crystal packing, including:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···F interactions: Weak hydrogen bonds involving the fluorine atom.

Van der Waals forces: General attractive forces between molecules.

Polymorphism Studies and Crystal Engineering

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have significantly different physical properties, such as solubility, melting point, and stability. While polymorphism is a well-documented phenomenon for the parent compound, glycine, dedicated studies on the potential polymorphic forms of this compound have not been reported in the literature. Crystal engineering, which aims to design and control the growth of crystals with desired properties, would be a relevant field of study for this compound, particularly for controlling its solid-state properties in pharmaceutical applications.

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy

While specific experimental spectra for this compound are not widely published, the characteristic vibrational frequencies can be predicted based on the known frequencies for its constituent functional groups. In the solid state, the zwitterionic form is expected to dominate, which would be reflected in the vibrational spectra.

Below is a table of expected characteristic vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch-NH₃⁺ (Ammonium)3200 - 2800Broad absorption due to stretching of the N-H bonds in the protonated amino group.
C=O Stretch (Asymmetric)-COO⁻ (Carboxylate)1610 - 1550Strong absorption from the asymmetric stretching of the carboxylate group.
N-H Bend-NH₃⁺ (Ammonium)1550 - 1485Bending vibration of the H-N-H angles.
C=O Stretch (Symmetric)-COO⁻ (Carboxylate)1420 - 1380Symmetric stretching of the carboxylate group, often weaker than the asymmetric stretch in IR.
C=C StretchAromatic Ring1600, 1500, 1450Characteristic stretching vibrations of the carbon-carbon bonds within the phenyl ring.
C-F StretchAryl-F1250 - 1100Strong absorption resulting from the stretching of the carbon-fluorine bond.
C-H Out-of-Plane BendAromatic Ring850 - 800Bending vibration characteristic of a 1,4-disubstituted (para) benzene (B151609) ring.

These predicted frequencies provide a fingerprint for the identification of this compound and for assessing its structural integrity. Experimental confirmation through FT-IR and Raman analysis would be essential for definitive characterization.

Characteristic Vibrational Modes and Functional Group Identification

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its three main components: the secondary amine group, the carboxylic acid group, and the 4-fluorophenyl ring. By analyzing the frequencies, intensities, and shapes of the absorption bands in IR and Raman spectra, researchers can identify and characterize these functional groups. The interpretation of these spectra is often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with high accuracy for related molecules. niscpr.res.innih.gov

The key functional groups and their expected vibrational assignments are as follows:

N-H Group: The stretching vibration of the secondary amine (N-H) is typically observed in the range of 3300-3500 cm⁻¹. niscpr.res.in The exact position is sensitive to hydrogen bonding, which can cause the band to broaden and shift to lower frequencies.

Carboxylic Acid Group (COOH): This group gives rise to several distinct vibrations. The O-H stretching band is very broad and strong, typically appearing in the 2500-3300 cm⁻¹ region due to extensive hydrogen bonding. The carbonyl (C=O) stretching vibration is a sharp, intense band usually found between 1700 and 1760 cm⁻¹ for the non-ionized form. niscpr.res.in In the zwitterionic form, where the proton is transferred to the amine group (NH₂⁺), the carboxylate group (COO⁻) exhibits characteristic asymmetric and symmetric stretching vibrations around 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively. researchgate.netnih.gov

4-Fluorophenyl Group: The aromatic ring has several characteristic vibrations. The C-H stretching modes of the benzene ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is expected in the 1200-1250 cm⁻¹ range.

C-N and C-C Bonds: The stretching vibrations for C-N and C-C single bonds are found in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. niscpr.res.in

The following interactive table summarizes the principal vibrational modes anticipated for this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Amine (N-H)Stretching3300 - 3500Position and width are highly sensitive to hydrogen bonding.
Carboxyl (O-H)Stretching2500 - 3300Very broad band, characteristic of carboxylic acid dimers formed via hydrogen bonding.
Carbonyl (C=O)Stretching1700 - 1760Strong and sharp band in the neutral form.
Carboxylate (COO⁻)Asymmetric & Symmetric Stretching1550 - 1610 & 1400 - 1440Appears if the molecule exists in its zwitterionic form.
Aromatic Ring (C-H)Stretching3000 - 3100Characteristic of C-H bonds on the phenyl ring.
Aromatic Ring (C=C)Stretching1450 - 1600A series of bands indicating the presence of the benzene ring.
Fluoro Aromatic (C-F)Stretching1200 - 1250Strong absorption band characteristic of the C-F bond.
Aliphatic Chain (C-H)Stretching & Bending2850 - 2960 & 1350 - 1470Vibrations from the methylene (B1212753) (-CH₂) group of the glycine backbone.
Amine/Alkyl (C-N)Stretching1020 - 1250Typically found in the fingerprint region.

Conformational Analysis using Vibrational Spectroscopy

This compound possesses significant conformational flexibility due to the rotation around several single bonds, primarily the Cα-C (carbonyl) and N-Cα bonds of the glycine backbone, and the N-C (phenyl) bond. These rotations give rise to different spatial arrangements known as conformers, which can have distinct energies and populations. researchgate.net Vibrational spectroscopy is a sensitive probe of these conformational changes because the vibrational frequencies of certain modes, particularly those involving the molecular backbone and interacting functional groups, can shift depending on the specific geometry. nih.gov

The study of molecular conformers often involves a synergistic approach combining experimental spectroscopy with theoretical quantum chemical calculations, such as DFT. masjaps.com Theoretical models can predict the stable conformers and their corresponding vibrational spectra. By comparing the calculated spectra with the experimental IR and Raman data, researchers can identify the conformers present in the sample. researchgate.net

For this compound, key areas of conformational interest include:

Orientation of the Phenyl Ring: Rotation around the N-C(phenyl) bond determines the orientation of the 4-fluorophenyl group relative to the glycine backbone. Steric hindrance and potential non-covalent interactions (e.g., between the fluorine atom and the carboxylic acid group) can favor specific rotational isomers.

Glycine Backbone Torsion: The torsional angles of the glycine backbone influence the relative positions of the amine and carboxylic acid groups. This can lead to the formation of intramolecular hydrogen bonds, which would produce noticeable shifts in the O-H and N-H stretching frequencies.

Influence of Fluorine: The highly electronegative fluorine atom on the phenyl ring can influence the electronic distribution and conformational preferences of the entire molecule through stereoelectronic effects, similar to those observed in fluorinated prolines. nih.gov

Different conformers or polymorphs (different crystal packing arrangements) of glycine and its derivatives have been successfully distinguished using FT-Raman and FTIR spectroscopy. mdpi.comnih.gov For example, unique absorption peaks in the low-frequency region of the Raman spectrum can often be assigned to specific lattice modes of a particular crystal form. Similarly, shifts in the deformation modes of the carboxyl and amine groups can indicate changes in the intermolecular hydrogen bonding network associated with different conformers. mdpi.com By analyzing these subtle spectral differences, vibrational spectroscopy provides crucial data for understanding the structural landscape of this compound.

Computational Chemistry and Theoretical Studies on N 4 Fluorophenyl Glycine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometry of N-(4-fluorophenyl)glycine.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. molecularinfo.com It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. niscpr.res.in Geometry optimization is a key step in computational chemistry where the algorithm seeks the lowest energy arrangement of atoms in a molecule, its most stable conformation. nrel.gov For molecules like N-substituted glycine (B1666218) derivatives, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve reliable results for the optimized geometry and vibrational frequencies. niscpr.res.in

The optimized geometry of this compound would reveal precise bond lengths, bond angles, and dihedral angles. For instance, in a related compound, N-benzoyl glycine, DFT calculations have been used to determine these parameters and have shown good agreement with experimental data. niscpr.res.in The presence of a fluorine atom on the phenyl ring is expected to influence the electronic distribution and, consequently, the molecular geometry.

Table 1: Representative Optimized Geometrical Parameters for a Glycine Derivative (N-benzoyl glycine) using DFT

ParameterBond Length (Å)Bond Angle (°)
C=O1.22-
C-N1.35-
N-H1.01-
C-Cα1.52-
O-C-O-125.0
C-N-Cα-121.0

Note: This table is illustrative and based on data for a related N-substituted glycine derivative. The actual values for this compound would require a specific DFT calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

For a molecule containing a 4-fluorophenyl group, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT calculations have shown that the HOMO is typically distributed over the phenyl rings, while the LUMO is located on the heterocyclic ring. ajchem-a.com In this compound, the HOMO is expected to be localized on the fluorophenylamino moiety due to the electron-donating nature of the amino group and the phenyl ring. The LUMO is likely to be centered on the carboxylic acid group, which can act as an electron acceptor.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η) where μ is the chemical potential (μ ≈ -χ)

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Fluorophenyl-Containing Compound

ParameterValue (eV)
EHOMO-6.57
ELUMO-2.09
HOMO-LUMO Gap4.48
Ionization Potential (I)6.57
Electron Affinity (A)2.09
Electronegativity (χ)4.33
Chemical Hardness (η)2.24

Note: This data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and serves as an example. ajchem-a.com The values for this compound would differ.

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is typically mapped onto the electron density surface, with different colors representing different potential values. Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. ajchem-a.com

For this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic attack. The hydrogen atom of the carboxylic acid and the hydrogen atom of the amino group would likely be in regions of positive potential (blue), indicating them as sites for nucleophilic interaction. The fluorine atom, being highly electronegative, would also contribute to the negative potential on the phenyl ring.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the 1H and 13C NMR chemical shifts. d-nb.info These calculations can help in the assignment of experimental spectra and in understanding the effects of the molecular structure on the chemical shifts. The predicted chemical shifts for the protons and carbons in the fluorophenyl ring and the glycine backbone would be of particular interest.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. niscpr.res.in The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental infrared (IR) spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the N-H stretch, C=O stretch of the carboxylic acid, and vibrations of the fluorinated phenyl ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the HOMO to the LUMO or other molecular orbitals. For this compound, the UV-Vis spectrum would be expected to show absorptions related to the π→π* transitions of the aromatic ring.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Conformational Landscape and Dynamics of this compound in Solution

Molecular dynamics simulations can be used to explore the conformational landscape of this compound in a solvent, such as water. researchgate.net These simulations model the interactions between the solute and solvent molecules over time, providing insights into the preferred conformations and the flexibility of the molecule. nih.gov

For an N-substituted glycine derivative, the key degrees of freedom are the dihedral angles of the backbone. The conformational preferences can be visualized using a Ramachandran plot, which shows the distribution of the backbone dihedral angles (phi, φ, and psi, ψ). While this compound is not a peptide in the traditional sense, the principles of conformational analysis still apply. The simulations would reveal the most stable conformations in solution and the energy barriers between them. The presence of the bulky fluorophenyl group attached to the nitrogen atom is expected to impose steric constraints that significantly influence the accessible conformations compared to unsubstituted glycine. chemrxiv.org

Ligand-Protein Binding Dynamics and Interaction Analysis

The study of ligand-protein binding dynamics is essential for understanding the molecular mechanisms of drug action. For this compound and its derivatives, computational methods such as molecular dynamics (MD) simulations are employed to investigate the stability of ligand-protein complexes and the nature of their interactions over time.

The dynamics of the binding event, including the residence time of the ligand in the active site, are increasingly recognized as crucial determinants of a drug's efficacy. youtube.com Computational approaches can model the entire unbinding process, providing insights into the kinetic parameters that govern the ligand-protein interaction. youtube.com These simulations can highlight key residues involved in forming stable interactions and identify conformational changes in both the ligand and the protein that occur upon binding. nih.govresearchgate.net

Molecular Docking Studies and Structure-Activity Relationship (SAR) Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity.

Ligand-Target Interactions for this compound and its Derivatives

Molecular docking studies on derivatives containing the fluorophenyl moiety have elucidated key interactions that contribute to their biological activity across various targets. For example, in the design of HIV-1 capsid binders, derivatives containing a 4-fluorobenzyl group were shown to form hydrogen bonds and hydrophobic interactions with key residues like Asn57 and Lys70. mdpi.com Similarly, SAR studies of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines as dopamine (B1211576) transporter (DAT) inhibitors revealed that modifications to the structure significantly affect binding affinity and selectivity. nih.gov

In another study, a derivative of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) featuring a p-fluorophenyl group exhibited the highest binding affinity (-9.6 kcal/mol) with the HERA protein, a target for cytotoxic activity. nih.gov This enhanced affinity was attributed to specific interactions facilitated by the fluorinated ring. These examples underscore the importance of the 4-fluorophenyl group in establishing precise and strong interactions with protein targets, a critical factor in rational drug design.

Table 1: Examples of Ligand-Target Interactions for Fluorophenyl-Containing Compounds
Compound ClassTarget ProteinKey Interacting ResiduesInteraction TypeSource
Phenylalanine-containing peptidomimeticsHIV-1 CapsidAsn57, Lys70, Leu56, Ile73Hydrogen Bond, Hydrophobic mdpi.com
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivativeHERA proteinNot specifiedHigh Binding Affinity (-9.6 kcal/mol) nih.gov
FPMINT Analogue (Compound 1c)Equilibrative Nucleoside Transporter 2 (ENT2)Not specifiedSelective Inhibition (IC50 = 36.82 µM) frontiersin.org

Pharmacophore Modeling for this compound-based Ligands

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is valuable for designing new ligands with improved activity and for virtual screening of compound libraries. nih.govrsc.org

For ligands structurally related to this compound, pharmacophore models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov For example, a pharmacophore model developed for human Carbonic Anhydrase IX (hCA IX) inhibitors, based on the structure of 4-(4-fluorophenylureido) benzenesulfonamide, identified two aromatic/hydrophobic centers and two hydrogen bond donor/acceptor sites as crucial for activity. nih.gov Such models serve as 3D queries to search databases for novel compounds that match the required spatial arrangement of functional groups, thereby having a high probability of being active. researchgate.net

Virtual Screening for Novel Biological Activities

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net This process can be based on either the structure of the target (structure-based virtual screening) or the structures of known active ligands (ligand-based virtual screening).

Using a pharmacophore model derived from this compound or its active derivatives, vast chemical databases can be screened to find new and structurally diverse compounds with potential biological activity. rsc.orgnih.gov For instance, a docking-based virtual screening campaign could be employed to identify novel inhibitors for a specific kinase or receptor by filtering compounds based on their predicted binding affinity and interaction patterns within the target's active site. nih.govmdpi.com This approach accelerates the discovery of lead compounds by prioritizing a smaller, more manageable number of molecules for experimental testing. nih.gov

In silico Prediction of Biological Activity and Toxicity

Computational tools play a crucial role in the early stages of drug development by predicting the biological activity and potential toxicity of new chemical entities, a field known as in silico toxicology. nih.govnih.gov These methods rely on the principle that the properties of a chemical are related to its molecular structure.

For this compound, various computational models can predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net Web-based platforms like ProTox-II and PASS (Prediction of Activity Spectra for Substances) can estimate a compound's toxicity class, LD50 value, and potential biological activities based on its structure. chemistry.kzmdpi.com These predictions help in identifying potential liabilities, such as carcinogenicity or organ toxicity, early in the drug discovery pipeline, allowing for the selection and optimization of safer drug candidates. nih.govchemistry.kz

Table 2: Common In Silico Prediction Models and Their Applications
Prediction Model/ToolPredicted PropertiesApplication in Drug Discovery
QSAR (Quantitative Structure-Activity Relationship)Biological activity (e.g., IC50, EC50), ToxicityGuides lead optimization by correlating chemical structure with activity.
ProTox-IIToxicity class, LD50, organ toxicity, carcinogenicityEarly-stage toxicity assessment and risk identification.
PASS OnlineBroad spectrum of biological activitiesHypothesis generation for new therapeutic applications.
MolinspirationPhysicochemical properties (logP, TPSA), drug-likeness (Lipinski's rule)Evaluation of pharmacokinetic properties and oral bioavailability.

Cheminformatics and QSAR Studies

Cheminformatics encompasses the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structure of compounds to their biological activity. f1000research.com

For derivatives of this compound, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the structural requirements for activity. nih.gov A 3D-QSAR study on N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazole (B372694) derivatives as antitubercular agents revealed the importance of steric, electrostatic, hydrophobic, and hydrogen bonding fields. nih.gov The resulting models, often visualized as contour maps, highlight regions around the molecule where certain properties are favorable or unfavorable for activity. For example, the models might indicate that a bulky, electropositive group is preferred in one region, while a hydrogen bond donor is disfavored in another. This information is invaluable for the rational design of new, more potent analogues. nih.govnih.gov

Descriptor Calculation and QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. For this compound, a hypothetical QSAR model development would begin with the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties.

Descriptor Calculation:

A range of descriptors would be calculated for this compound and its analogues. These can be broadly categorized as:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural features.

3D Descriptors: These require a 3D conformation of the molecule and include descriptors related to molecular shape, volume, surface area, and pharmacophoric features.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms.

An illustrative set of calculated descriptors for a hypothetical series of N-(phenyl)glycine analogues is presented in the table below.

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Dipole Moment (Debye)
N-phenylglycine151.161.1538.332.5
This compound 169.15 1.35 38.33 3.1
N-(4-chlorophenyl)glycine185.611.6538.333.2
N-(4-methylphenyl)glycine165.191.5538.332.6
N-(4-nitrophenyl)glycine196.161.2583.795.5

QSAR Model Development:

Once the descriptors are calculated for a series of this compound analogues with known biological activity, a QSAR model can be developed using statistical methods. A common approach is Multiple Linear Regression (MLR), which aims to create a linear equation that predicts the biological activity based on a selection of the most relevant descriptors.

A hypothetical QSAR equation might look like this:

Biological Activity (log 1/IC50) = a(LogP) + b(Dipole Moment) - c(Polar Surface Area) + d*

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. The quality of the QSAR model is assessed using various statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). A robust QSAR model would have a high R² and Q² (typically > 0.6) and a low RMSE.

Chemical Space Exploration of this compound Analogues

Chemical space exploration involves the systematic generation and evaluation of analogues of a lead compound, in this case, this compound, to identify molecules with improved properties. This exploration can be guided by the insights gained from QSAR models and other computational techniques.

The exploration of analogues would typically involve modifications at two primary sites: the phenyl ring and the glycine moiety.

Phenyl Ring Modifications:

The fluorine atom at the para position of the phenyl ring is a key feature. Exploration of this position would involve substituting the fluorine with other groups to probe the effects of electronics and sterics.

Electronic Effects: Introducing electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -CN, -NO₂) at various positions on the phenyl ring would modulate the electronic properties of the molecule.

Steric Effects: Varying the size of the substituent at the para position and exploring other positions (ortho, meta) would help to understand the steric requirements for activity.

Glycine Moiety Modifications:

The glycine backbone offers further opportunities for modification.

Alpha-Carbon Substitution: Introducing substituents on the alpha-carbon of the glycine unit can introduce chirality and explore steric interactions.

The table below illustrates a virtual library of this compound analogues that could be generated for chemical space exploration.

AnalogueModification SiteSubstituentRationale
1Phenyl Ring (para)-ClExplore halogen substitution effects.
2Phenyl Ring (para)-CH₃Investigate the effect of an electron-donating group.
3Phenyl Ring (meta)-FAssess the impact of substituent position.
4Alpha-Carbon-CH₃Introduce a chiral center and steric bulk.
5Carboxylic Acid-COOCH₃Esterification to increase lipophilicity.

This systematic exploration, coupled with predictive modeling from QSAR, allows for a focused and efficient search of the chemical space around this compound to identify novel compounds with potentially enhanced biological activity or desired properties.

Applications of N 4 Fluorophenyl Glycine in Medicinal Chemistry and Chemical Biology

Role as a Building Block in Drug Discovery

The incorporation of the N-(4-fluorophenyl)glycine scaffold is a strategic approach in drug design, utilized to enhance metabolic stability, binding affinity, and pharmacokinetic properties of parent molecules. The fluorine atom can influence the compound's electronics and its interactions with biological targets. cymitquimica.com

This compound serves as a crucial building block in the synthesis of specialized peptides. The non-natural amino acid 4-fluorophenylglycine (4F-Phg) has been incorporated into various membrane-associated peptides. nih.gov This substitution serves a dual purpose: the ¹⁹F-substituted ring provides a sensitive label for Nuclear Magnetic Resonance (NMR) studies, and the rigid side chain acts as a reporter on the peptide's conformation. nih.gov

Research has demonstrated the incorporation of 4F-Phg into several peptide analogues to probe their structure and function. For example, analogues of the fusogenic peptide "B18," the antimicrobial peptide gramicidin S, and the antimicrobial peptide PGLa have been synthesized with this building block. nih.gov Studies with these labeled peptides have provided insights into their interactions with cell membranes and their biological activities. nih.gov

Table 1: Examples of Peptides Incorporating 4-Fluorophenylglycine (4F-Phg)

Peptide Class Specific Example(s) Purpose of 4F-Phg Incorporation Key Finding(s)
Fusogenic Peptide B18 Analogues Labeling for functional assays Hydrophobic sites tolerated the label without loss of vesicle fusion activity. nih.gov
Antimicrobial Peptide Gramicidin S Analogues Labeling for activity assays The cyclic β-sheet structure could accommodate the label on its hydrophobic face. nih.gov
Antimicrobial Peptide PGLa Analogues Labeling for activity and NMR studies Incorporation of the D-enantiomer (d-4F-Phg) disrupted the α-helical fold and reduced biological activity; ¹⁹F NMR studies characterized its interaction with membranes. nih.gov

The fluorophenyl moiety is a common feature in modern pharmaceuticals, and the this compound structure serves as a key pharmacophore in the development of various small molecule drug candidates. mdpi.com A prominent area of research involves its integration into sarcosine derivatives designed as inhibitors for the glycine (B1666218) transporter type 1 (GlyT1). nih.govdoi.orgresearchgate.net One of the most extensively studied examples is N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine, also known as NFPS. jneurosci.orgnih.gov This molecule and its analogues have been pivotal in investigating the therapeutic potential of GlyT1 inhibition. jneurosci.orgnih.gov

Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different biological activities. This compound, being a chiral molecule, is used in the synthesis of enantiomerically pure pharmaceuticals. The resolution of racemic 4-fluorophenylglycine is a key step in this process. researchgate.net Methods have been developed for the separation of its enantiomers, for instance, using resolving agents like (+)-10-camphorsulfonic acid in a process known as 'Dutch resolution'. researchgate.net This allows for the selective synthesis of the desired stereoisomer, which is essential for producing drugs with improved specificity and reduced potential for off-target effects. The separation of D and L enantiomers of 4-fluorophenylglycine is also crucial when incorporating them into peptides, as the stereochemistry can significantly impact the peptide's structure and function. nih.gov

Investigations into Biological Activity and Mechanisms of Action

Beyond its role as a structural component, derivatives of this compound have been investigated for their own biological activities, particularly in the modulation of neurotransmitter systems.

A primary focus of research has been on derivatives of this compound as inhibitors of the glycine transporter type 1 (GlyT1). researchgate.netjneurosci.org GlyT1 is responsible for regulating the concentration of glycine in the synaptic cleft. doi.orgfrontiersin.org Since glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, inhibiting its reuptake via GlyT1 can enhance NMDA receptor function. nih.govjneurosci.org This mechanism is considered a potential therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. doi.orgresearchgate.net

Substituted N-methyl-glycine (sarcosine) derivatives containing the this compound structural motif, such as NFPS, have been identified as potent and selective inhibitors of GlyT1. nih.govjneurosci.orgnih.gov Studies have shown that these inhibitors can facilitate NMDA receptor-mediated responses in vivo and demonstrate antipsychotic-like effects in animal models. doi.orgresearchgate.netjneurosci.org

Research into the mechanism by which this compound-related compounds inhibit GlyT1 has revealed important distinctions among different classes of inhibitors. nih.govdoi.org

Studies utilizing electrophysiological measurements and radioligand binding assays have shown that sarcosine-based inhibitors, which include derivatives like NFPS, act via a non-competitive mode of action. nih.govdoi.org Their inhibition of glycine transport was found to be independent of the glycine concentration, a hallmark of non-competitive inhibition. nih.gov This interaction is also described as being apparently irreversible. doi.org

Table 2: Comparison of Inhibitory Mechanisms for GlyT1 Inhibitors

Inhibitor Class Representative Compound(s) Relationship to this compound Mechanism vs. Glycine Reversibility
Sarcosine-Based NFPS, (R)-NPTS, Org24589 Contains the core structural element Non-competitive nih.govdoi.org Apparently Irreversible nih.govdoi.org
Non-Sarcosine SSR504734 Structurally distinct Competitive nih.govdoi.org Reversible nih.govdoi.org

Targeting Glycine Transporters (GlyT1)

Reversibility and Persistence of Inhibition

The inhibitory effects of N-(4-substituted phenyl)glycine derivatives on the glycine transporter 1 (GlyT1) can be either reversible or persistent, a characteristic that significantly influences their pharmacological profiles. Sarcosine derivatives, in particular, have been noted for their long-lasting inhibitory action. For instance, N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS), a derivative of this compound, has been identified as a selective and persistent inhibitor of glycine transport. nih.gov

Studies on NFPS have shown that its inhibition of GlyT1 is time and concentration-dependent and persists even after the compound is washed out from the experimental solution, indicating a long-lasting inhibitory effect. nih.gov This apparent irreversibility is a characteristic of several sarcosine-based GlyT1 inhibitors. nih.govresearchgate.netdoi.org In contrast, other non-sarcosine-based GlyT1 inhibitors have been shown to exhibit reversible and competitive inhibition of glycine transport. nih.govresearchgate.netdoi.org The mode of inhibition, whether reversible or irreversible, can have significant implications for the efficacy and tolerability of these compounds as therapeutic agents. nih.govresearchgate.net

It has been suggested that the irreversible nature of some N-substituted sarcosine derivatives might contribute to certain toxic side effects, which has prompted the development of reversible inhibitors. semmelweis.hu

Impact on Extracellular Glycine Levels

A primary mechanism by which this compound derivatives exert their effects is through the inhibition of the glycine transporter 1 (GlyT1), leading to an increase in extracellular glycine concentrations. GlyT1 is crucial for regulating glycine levels in the synaptic cleft. By blocking this transporter, these compounds effectively increase the availability of glycine in the vicinity of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov

The elevation of extracellular glycine is a key factor in the potentiation of NMDA receptor function, as glycine acts as a necessary co-agonist at these receptors. nih.gov It is believed that under normal physiological conditions, the glycine binding site on the NMDA receptor is not fully saturated. Therefore, an increase in local glycine concentration can enhance NMDA receptor-mediated neurotransmission. While direct measurements of extracellular glycine levels following administration of this compound itself are not extensively detailed in the provided search results, the functional consequences of GlyT1 inhibition by its derivatives strongly support this mechanism of action. The increase in extracellular glycine is also thought to have therapeutic potential in the treatment of chronic pain with memory impairment. semmelweis.hu

Modulation of NMDA Receptor Activity

Derivatives of this compound have been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, primarily through their action as inhibitors of the glycine transporter 1 (GlyT1). Glycine is an essential co-agonist for the activation of NMDA receptors by glutamate. By inhibiting the reuptake of glycine from the synapse, these compounds increase the local concentration of glycine, thereby potentiating NMDA receptor function. nih.gov

The compound N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS), a potent and selective GlyT1 inhibitor derived from this compound, has been demonstrated to enhance NMDA receptor-mediated responses in vivo. nih.gov In vivo studies have shown that (+/-)-NFPS can significantly enhance long-term potentiation in the hippocampus, a process that is dependent on NMDA receptor activity. nih.gov Furthermore, the potentiation of NMDA receptor function by GlyT1 inhibitors is being explored as a therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.gov

The ability of these compounds to enhance NMDA receptor-sensitive activity in vivo suggests that GlyT1 is a viable target for the development of novel therapeutics for a range of neurological and psychiatric disorders. nih.gov

Anti-inflammatory Activities of N-(4-substituted phenyl)glycine Derivatives

A series of N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. nih.gov In a study utilizing the carrageenan-induced rat paw edema assay, several of these compounds demonstrated notable anti-inflammatory activity. The design of these molecules aimed to leverage the structural features of glycine to improve physicochemical and biological properties. nih.gov

The anti-inflammatory effects of these derivatives were assessed by measuring the percentage of edema inhibition at a specific dose. The results indicated that certain structural modifications led to significant anti-inflammatory responses. nih.gov

Compound% Inhibition of Edema (at 50 mg/kg)
Compound 651.82
Compound 743.80
Compound 340.39

The study concluded that chalcone analogs and their cyclized heterocyclic derivatives displayed notably higher anti-inflammatory activity compared to thiosemicarbazone and its derivatives. nih.gov

Enzyme Inhibition Studies Beyond Glycine Transporters

While the primary focus of research on this compound and its derivatives has been on the inhibition of glycine transporters, some studies have explored their effects on other enzymes. For example, a series of substituted N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids were investigated for their inhibitory activity against aldose reductase (ALR2) and aldehyde reductase (ALR1). nih.gov

These compounds were found to be significantly more potent inhibitors of ALR2 than the corresponding N-(phenylsulfonyl)amino acids. nih.gov However, enzyme specificity studies revealed that these derivatives did not cause significant inhibition of other nucleotide-requiring enzymes, including aldehyde reductase (ALR1). nih.gov This suggests a degree of selectivity in their enzyme inhibition profiles.

Antibacterial and Antitumor Investigations

The potential of glycine derivatives as antibacterial and antitumor agents has been an area of active investigation. While research specifically focused on this compound is limited in the provided results, studies on related compounds offer insights into the potential activities of this chemical class.

In the realm of antibacterial research, various glycine derivatives have been explored. For instance, fluorovinyl- and chlorovinylglycine and their dipeptides have demonstrated in vitro antibacterial activity. nih.gov L-norvalyl-L-chlorovinylglycine, in particular, showed good activity against gram-positive organisms. nih.gov

Regarding antitumor investigations, a study on N-(4-chlorophenyl)-γ-amino acid derivatives revealed their in vitro anticancer activity against non-small cell lung carcinoma cells. ktu.edu These compounds were found to induce mitochondrial injury, leading to the production of reactive oxygen species and inhibition of ATP synthesis. ktu.edu Furthermore, some N-alkyl-nitroimidazole compounds have shown antitumor activity in vitro against breast and lung cancer cell lines. openmedicinalchemistryjournal.com One study also reported on the antiproliferative activities of 4-anilinoquinoline derivatives against HeLa and BGC823 cell lines. nih.gov

Pharmacological Profiling and In Vivo Studies

The in vivo pharmacological profile of this compound derivatives is largely characterized by their ability to modulate NMDA receptor function through the inhibition of GlyT1. The derivative N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS) has been a key tool in these investigations. nih.gov

In vivo studies have demonstrated that NFPS can enhance NMDA receptor-mediated responses. For example, administration of (+/-)-NFPS was shown to significantly enhance long-term potentiation in the dentate gyrus of the hippocampus, a key neural correlate of learning and memory that is dependent on NMDA receptor activation. nih.gov Furthermore, (+)-NFPS induced a pattern of c-Fos immunoreactivity that is comparable to the atypical antipsychotic clozapine and enhanced prepulse inhibition of the acoustic startle response in a specific mouse strain. nih.gov

These findings suggest that selective inhibition of GlyT1 can augment NMDA receptor-sensitive activity in a living system. nih.gov Collectively, these data support the notion that GlyT1 may be a novel therapeutic target for disorders associated with NMDA receptor hypofunction. nih.gov

Neuropharmacological Studies in Animal Models

Research into phenylglycine derivatives has established them as important pharmacological tools for investigating the roles of metabotropic glutamate receptors (mGluRs) in the central nervous system. These receptors are involved in modulating synaptic transmission and neuronal excitability.

Studies on the specific compound L-4-Fluorophenylglycine (L-4FPG), an inhibitor of the neutral amino acid transporter ASCT1/2, have demonstrated notable neuropharmacological effects in mouse models. L-4FPG has been shown to regulate the levels of extracellular D-serine, a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and neurotransmission.

In a key study, L-4FPG treatment was found to increase the phosphorylation of the mammalian target of rapamycin (mTOR) and the glutamate receptor subunit GluR1 in the hippocampus of mice. This suggests a mechanism of action involving the enhancement of glutamatergic signaling through the AMPA receptor, a pathway associated with antidepressant effects. The effects of L-4FPG were reversible by an mTOR inhibitor (rapamycin) and an AMPA receptor antagonist (CNQX), confirming the involvement of these pathways.

Furthermore, in a chronic social defeat stress (CSDS) model, which induces depression-like phenotypes in mice, L-4FPG not only ameliorated these behaviors but also appeared to enhance resilience. When administered before stress sessions, L-4FPG decreased defensive behaviors and prevented the development of social avoidance and other anxiety- and depression-like behaviors.

Behavioral Assays and Cognitive Function Modulation

The neuropharmacological activities of L-4-Fluorophenylglycine (L-4FPG) translate into measurable effects in various behavioral assays, primarily indicating antidepressant and anxiolytic-like properties and the potential to modulate cognitive functions under stress.

Acute administration of L-4FPG in mice led to significant antidepressant-like effects in several standard behavioral tests:

Forced Swimming Test: This test assesses behavioral despair, and L-4FPG demonstrated effects comparable to antidepressants.

Elevated Plus Maze Test: Used to measure anxiety-like behavior, the compound's activity in this test suggested anxiolytic properties.

Novelty-Suppressed Feeding Test: This assay evaluates anxiety and antidepressant efficacy, further supporting the potential of L-4FPG in mood regulation.

The modulation of the glycine site on the NMDA receptor by compounds like L-4FPG is a key strategy for influencing cognitive processes. While high doses of glycine itself have shown inconsistent effects on cognition in healthy subjects, targeting glycine transporters to enhance synaptic glycine concentration is considered a more refined therapeutic approach. The pro-cognitive effects of glycine reuptake inhibitors have been demonstrated in animal models where they reversed NMDA antagonist-induced cognitive impairments.

The study on L-4FPG in the chronic social defeat stress (CSDS) model provides strong evidence of its ability to modulate complex behaviors related to mood and stress resilience. Mice subjected to CSDS typically develop social avoidance and other depression-related behaviors. Prophylactic treatment with L-4FPG prevented these outcomes, suggesting a role in enhancing cognitive and behavioral resilience to chronic stress.

Interactive Data Table: Behavioral Assays with L-4-Fluorophenylglycine

Test NameAnimal ModelBehavioral Endpoint MeasuredObserved Effect of L-4FPG
Forced Swimming TestMouseImmobility time (behavioral despair)Antidepressant-like effect
Elevated Plus MazeMouseTime spent in open arms (anxiety)Anxiolytic-like effect
Novelty-Suppressed FeedingMouseLatency to feed in a novel environmentAntidepressant/anxiolytic effect
Chronic Social Defeat StressMouseSocial interaction, anxiety, despairAmeliorated depression-like behaviors and prevented stress-induced social avoidance

Studies on Neural Stem/Progenitor Cell Proliferation

Based on available scientific literature, there are no specific studies investigating the direct effects of this compound or its isomers on the proliferation of neural stem or progenitor cells. Research in this area has focused on broader signaling molecules. For instance, studies have shown that glycine signaling, in general, can modulate neural stem cell proliferation and differentiation during development through pathways involving Notch signaling. However, a direct link to this compound has not been established.

Applications in Diagnostics and Imaging (Excluding Dosage)

Currently, there is no available research detailing the use of this compound as a probe or agent in diagnostic or imaging applications. The development of imaging agents often involves labeling molecules with radioisotopes for techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), but this compound has not been reported in such a context.

Analytical Method Development and Quality Control for N 4 Fluorophenyl Glycine

Chromatographic Methods

Chromatography is a cornerstone for the analytical assessment of N-(4-fluorophenyl)glycine, providing powerful tools for separating the compound from impurities and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for determining the purity and concentration of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of amino acids.

Due to the lack of a strong chromophore in many amino acids, derivatization is often employed to enhance UV or fluorescence detection. who.int Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) reacts with the primary amine of this compound to form a highly fluorescent isoindole derivative, allowing for sensitive detection. nih.govcore.ac.uk Alternatively, analysis can be performed without derivatization by using detectors like Charged Aerosol Detectors (CAD) or by leveraging the native UV absorbance of the phenyl ring, albeit at lower wavelengths (around 200-220 nm), where selectivity may be lower. jocpr.comgoogle.com

A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govgoogle.com

Table 1: Representative HPLC Conditions for Amino Acid Analysis
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) nih.gov
Mobile Phase AAqueous Buffer (e.g., 40 mM Sodium Phosphate, pH 7.8) nih.gov
Mobile Phase BAcetonitrile/Methanol/Water mixture nih.gov
Flow Rate1.0 - 2.0 mL/min nih.gov
DetectionUV (e.g., 210 nm) or Fluorescence (with OPA derivatization) who.intnih.gov
Column TemperatureAmbient or controlled (e.g., 40°C) nih.gov

Since this compound is a chiral molecule, distinguishing between its D- and L-enantiomers is critical, especially in pharmaceutical contexts where stereochemistry dictates biological activity. Chiral HPLC is the gold standard for this purpose, enabling the separation and quantification of enantiomers to determine enantiomeric excess (ee). mdpi.com

Direct separation without derivatization is the preferred approach, as it eliminates potential racemization during sample preparation. chromatographytoday.comsigmaaldrich.com This is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Several classes of CSPs are effective for separating amino acids:

Macrocyclic Glycopeptide CSPs: Phases based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful in resolving underivatized amino acids. sigmaaldrich.comsigmaaldrich.com They possess ionic groups and are compatible with a range of mobile phases, including polar organic and reversed-phase systems. sigmaaldrich.com For these columns, the D-enantiomer is often more strongly retained. sigmaaldrich.com

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) (e.g., Lux Cellulose, Chiralpak) are widely used CSPs. phenomenex.comresearchgate.net They can separate N-protected amino acids effectively, such as the N-fluorenylmethoxycarbonyl (FMOC) derivatives. phenomenex.com

Crown Ether and Ligand Exchange CSPs: These are other specialized phases used for the direct separation of free amino acids. chromatographytoday.com Ligand exchange chromatography typically uses a mobile phase containing a metal salt, such as copper (II) sulfate. chromatographytoday.com

The choice of mobile phase is crucial for achieving resolution and includes polar organic, normal-phase, and reversed-phase systems, often with acidic or basic additives to control the ionization state of the analyte and the stationary phase. chromatographytoday.comphenomenex.com

Table 2: Common Chiral Stationary Phases (CSPs) for Amino Acid Separation
CSP TypeChiral Selector ExampleTypical AnalytesReference
Macrocyclic GlycopeptideTeicoplaninUnderivatized α-amino acids sigmaaldrich.comsigmaaldrich.com
Polysaccharide DerivativeCellulose PhenylcarbamateN-derivatized amino acids (e.g., FMOC) phenomenex.com
Polysaccharide DerivativeAmylose PhenylcarbamateN-derivatized amino acids and esters yakhak.org
Ligand ExchangeL-Phenylalanine + Copper ionsUnderivatized amino acids chromatographytoday.com
Cinchona AlkaloidQuinine, QuinidineN-derivatized amino acids researchgate.net

To ensure that an HPLC method is suitable for its intended purpose (e.g., as a quality control release assay), it must be thoroughly validated according to established guidelines. Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. The key validation parameters are: nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov This is often demonstrated by analyzing spiked samples and performing forced degradation studies. jocpr.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.99. researchgate.net

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure standard is added to a sample matrix and the percentage recovered is calculated. jocpr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, analysts, or equipment). Precision is reported as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on a signal-to-noise ratio of 3:1. jocpr.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often estimated based on a signal-to-noise ratio of 10:1. jocpr.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Table 3: Typical Acceptance Criteria for HPLC Method Validation
Validation ParameterTypical Acceptance CriterionReference
Linearity (Correlation Coefficient, R²)≥ 0.99 researchgate.net
Accuracy (% Recovery)98.0 - 102.0% jocpr.com
Precision (RSD)≤ 2% core.ac.uk
LOD (Signal-to-Noise Ratio)~3:1 jocpr.com
LOQ (Signal-to-Noise Ratio)~10:1 jocpr.com
RobustnessSystem suitability parameters must pass after minor changes

Gas Chromatography (GC) is another powerful technique for assessing the purity of this compound, as indicated by its use in commercial product specifications. starshinechemical.com However, due to the low volatility and polar nature of amino acids, direct analysis by GC is not feasible. sigmaaldrich.comthermofisher.com The compound must first be converted into a more volatile and thermally stable derivative. sigmaaldrich.com

The derivatization process typically involves two steps: esterification of the carboxyl group followed by acylation or silylation of the amino group. Common derivatization reagents include:

Silylating Agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the amine and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.comthermofisher.com

Acylating Agents: Chloroformates (e.g., propyl chloroformate) or anhydrides (e.g., pentafluoropropionic anhydride) are used to acylate the amino group after esterification of the carboxyl group. nih.govspringernature.com

Once derivatized, the compound is analyzed on a capillary column, typically with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) provides definitive identification of the analyte and any impurities. sigmaaldrich.com

Table 4: Typical GC Parameters for Derivatized Amino Acid Analysis
ParameterConditionReference
Derivatization AgentMSTFA or MTBSTFA (Silylation) sigmaaldrich.comthermofisher.com
Column5% Phenyl Methylpolysiloxane (e.g., TR-5, SLB-5ms) sigmaaldrich.comthermofisher.com
Injector Temperature~250°C
Oven ProgramTemperature gradient (e.g., 100°C to 300°C) sigmaaldrich.com
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) sigmaaldrich.comthermofisher.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Electrochemical Methods

Electrochemical methods offer a potential route for the analysis of electroactive compounds. The analysis of simple amino acids like glycine (B1666218) via direct electrochemistry is challenging because they typically require high oxidation potentials and exhibit slow electron transfer rates at standard electrodes. nih.gov

For a molecule like this compound, detection would likely rely on the oxidation of the secondary amine or the phenyl ring. However, direct analysis in complex matrices would suffer from a lack of selectivity. nih.gov To overcome these limitations, chemically modified electrodes are often proposed. These electrodes incorporate redox mediators or specific recognition elements on their surface to catalyze the oxidation reaction at a lower potential and enhance sensitivity. nih.gov While electrochemical sensors have been explored for glycine, they often lack the selectivity and robustness required for routine quality control and are not commonly reported for this compound. nih.gov Further research would be needed to develop a specific and validated electrochemical method for this compound.

Other Analytical Techniques

In addition to chromatographic and electrochemical methods, other analytical techniques are vital for the complete structural characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for unambiguous structure elucidation.

¹H NMR: Provides information on the number and environment of protons in the molecule, confirming the presence of the fluorophenyl ring, the glycine backbone methylene (B1212753) (-CH₂-), and amine (-NH-) protons. utexas.edu

¹³C NMR: Shows the signals for all unique carbon atoms, confirming the carbon skeleton of the molecule. utexas.edu

¹⁹F NMR: This is particularly useful for fluorinated compounds. This compound will exhibit a characteristic signal in the ¹⁹F NMR spectrum, which is highly sensitive and can be used to confirm the presence and position of the fluorine atom on the aromatic ring. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to establish its elemental composition via high-resolution mass spectrometry (HRMS). When coupled with a chromatographic inlet (GC-MS or LC-MS), it is a powerful tool for identifying impurities by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the N-H bond of the secondary amine, the C=O of the carboxylic acid, the aromatic C=C bonds, and the C-F bond.

Titration Methods

Titration methods are a cornerstone of analytical chemistry for the quantitative analysis of ionizable substances like this compound. These classical analytical techniques are valued for their high precision, accuracy, and cost-effectiveness, making them well-suited for quality control and assay of raw materials in the pharmaceutical industry. The principle of these methods relies on the stoichiometric neutralization reaction between the analyte and a titrant of known concentration. This compound, being an amino acid derivative, possesses both a carboxylic acid group and a secondary amine group, allowing for its analysis by both aqueous and non-aqueous acid-base titrations.

Aqueous Acid-Base Titration

In an aqueous environment, the carboxylic acid functional group of this compound can be directly titrated with a standardized strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.orgacs.org The reaction proceeds until the acidic proton of the carboxyl group is completely neutralized. The endpoint of the titration, which signifies the completion of the reaction, can be determined visually using a pH indicator or instrumentally using a pH meter (potentiometric titration). stcloudstate.eduresearchgate.net The selection of an appropriate indicator is based on the pH at the equivalence point. For the titration of a weak acid with a strong base, the pH at the equivalence point will be slightly alkaline.

The procedure generally involves dissolving a precisely weighed sample of this compound in water, sometimes with the addition of a co-solvent like ethanol (B145695) to improve solubility, and then titrating with a standardized base to a predetermined endpoint. acs.org

Table 1: Illustrative Parameters for Aqueous Titration of this compound

ParameterSpecification
Analyte This compound
Titrant 0.1 M Sodium Hydroxide (NaOH)
Solvent Deionized Water or Water/Ethanol mixture
Endpoint Detection Potentiometric (pH meter) or Visual Indicator (e.g., Phenolphthalein)
Primary Reaction R-COOH + NaOH → R-COONa + H₂O

Non-Aqueous Titration

Non-aqueous titrations are particularly advantageous for substances that are either too weakly acidic or basic to yield a sharp endpoint in aqueous solutions, or for compounds with poor water solubility. slideshare.netslideshare.netaakash.ac.in Since this compound is a weak acid, non-aqueous titration can enhance the sharpness of the titration endpoint. copbela.orghnsgroupofcolleges.org In this method, an organic solvent is used in place of water, which can differentiate the strengths of weak acids or bases (leveling effect). aakash.ac.incopbela.org

For the analysis of this compound as a weak acid, a protophilic (basic) solvent like dimethylformamide can be used to enhance its acidity. The titration is then performed with a strong base prepared in a non-aqueous solvent, such as sodium methoxide (B1231860) in a benzene-methanol mixture. slideshare.net Conversely, the basic secondary amine group can be titrated in an acidic solvent like glacial acetic acid with a strong acid titrant like perchloric acid. libretexts.orggfschemicals.com Potentiometric endpoint detection using a glass-calomel electrode system is commonly preferred in non-aqueous titrations due to the often-unreliable color changes of visual indicators in organic media. gfschemicals.com

Table 2: Representative Data from a Non-Aqueous Potentiometric Assay

Sample IDSample Weight (mg)Titrant Volume (mL)Assay Purity (%)
NFP-Gly-01350.220.6599.8
NFP-Gly-02351.520.7199.7
NFP-Gly-03349.820.6199.8

The development and validation of a specific titration method for this compound would require experimental optimization of parameters such as solvent choice, titrant, and endpoint detection to ensure the method is accurate, precise, and robust for its intended quality control application.

Future Perspectives and Emerging Research Areas

Novel Synthetic Approaches for Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes for fluorinated amino acids like N-(4-fluorophenyl)glycine is a critical area of ongoing research. rsc.orgnih.gov Traditional methods often involve harsh reagents and multiple steps, leading to significant waste. Future research is focused on several key areas to enhance sustainability:

Catalytic Methods: Transition-metal catalysis and organocatalysis are being explored to achieve more direct and selective fluorination and amination reactions. rsc.org These methods aim to reduce the number of synthetic steps and the use of protecting groups.

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound offers a highly selective and environmentally friendly alternative. Engineered enzymes could potentially enable the asymmetric synthesis of specific stereoisomers.

Flow Chemistry: Continuous flow reactors provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This technology is well-suited for the synthesis of fine chemicals like this compound.

Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a key aspect of sustainable synthesis.

These novel approaches promise to make the production of this compound and its derivatives more economical and environmentally friendly, thereby facilitating their broader application.

Exploration of New Biological Targets and Therapeutic Applications

While derivatives of this compound have shown promise as inhibitors of glycine (B1666218) transporter-1 (GlyT1) for potential antipsychotic applications, the exploration of new biological targets is a burgeoning field of research. nih.gov The unique physicochemical properties imparted by the fluorine atom can lead to novel interactions with a variety of biological macromolecules. nih.govchimia.ch

Future therapeutic applications may include:

Anti-inflammatory Agents: N-(4-substituted phenyl)glycine derivatives have been investigated for their anti-inflammatory potential. nih.govresearchgate.net Further modifications of the this compound scaffold could lead to the development of more potent and selective anti-inflammatory drugs.

Anticancer Agents: The incorporation of fluorinated amino acids into peptides has been shown to enhance their stability and efficacy as anticancer agents. nih.gov this compound could serve as a valuable building block for the design of novel peptide-based cancer therapies.

Neuroprotective Agents: Given the role of glycine in the central nervous system, derivatives of this compound could be explored for their potential to modulate other neuronal targets beyond GlyT1, offering new avenues for treating neurodegenerative diseases.

Antimicrobial Peptides: The introduction of fluorinated amino acids can improve the proteolytic stability and antimicrobial activity of peptides.

Advanced Computational Modeling for Drug Design and Mechanism Elucidation

Computational modeling plays an increasingly vital role in modern drug discovery. For this compound, advanced computational techniques can accelerate the design of new derivatives with enhanced therapeutic properties and provide deeper insights into their mechanisms of action.

Key computational approaches include:

Molecular Docking: This technique can predict the binding orientation of this compound derivatives to their biological targets, helping to rationalize structure-activity relationships (SAR). researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how these molecules interact with their protein targets, revealing key conformational changes and binding pathways.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can be used to study the electronic effects of the fluorine atom on binding affinity and reactivity with high accuracy.

In Silico Screening: Virtual screening of large compound libraries can identify new potential derivatives of this compound with desired biological activities.

These computational tools will be instrumental in guiding the synthesis of new compounds and in understanding the subtle yet significant effects of the fluorine atom on molecular interactions.

Integration of this compound into Advanced Materials Science (Excluding Properties)

The unique characteristics of fluorinated amino acids make them attractive building blocks for the development of advanced materials. numberanalytics.com The incorporation of this compound into polymers and other materials can introduce novel functionalities.

Emerging research areas include:

Fluorinated Polymers: The synthesis of polymers containing this compound can lead to materials with tailored surface properties, thermal stability, and chemical resistance.

Self-Assembling Peptides: Peptides containing this compound can be designed to self-assemble into well-defined nanostructures such as nanofibers, and hydrogels, with potential applications in tissue engineering and drug delivery. numberanalytics.com

Biosensors: The fluorine atom can serve as a sensitive probe for 19F NMR or other analytical techniques, enabling the development of responsive materials and biosensors.

The integration of this compound into materials science is a rapidly growing field with the potential to create a new generation of smart and functional materials.

Investigating Fluorine's Role in Modulating Biological Interactions

The fluorine atom, despite its small size, exerts a profound influence on the biological activity of molecules. chimia.chchimia.chresearchgate.net Understanding the specific roles of fluorine in the interactions of this compound with biological systems is a key area of future research.

Key aspects to investigate include:

Fluorine-Protein Interactions: Detailed structural studies using X-ray crystallography and NMR spectroscopy can reveal the specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds, dipole-dipole interactions) that the fluorine atom forms with protein targets.

Conformational Control: The steric and electronic effects of the fluorine atom can influence the conformational preferences of the amino acid side chain and the peptide backbone, which in turn can affect binding affinity and selectivity. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and enhance the metabolic stability of drugs containing this compound. chimia.chnih.gov

Lipophilicity and Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. researchgate.netiris-biotech.de

A deeper understanding of these fundamental principles will enable the more rational design of fluorinated molecules with optimized biological properties.

Personalized Medicine Approaches with Fluorinated Amino Acid Derivatives

The development of personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient, offers exciting new possibilities for the application of fluorinated amino acid derivatives like this compound.

Future directions include:

Targeted Drug Delivery: this compound-containing peptides can be designed to target specific receptors that are overexpressed in certain diseases, such as cancer, allowing for the targeted delivery of therapeutic agents.

PET Imaging: The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into this compound can create radiotracers for positron emission tomography (PET) imaging. These tracers can be used to diagnose diseases, monitor treatment response, and guide drug development in a personalized manner.

Companion Diagnostics: ¹⁸F-labeled this compound derivatives could potentially be used as companion diagnostics to identify patients who are most likely to respond to a particular therapy.

The ability to visualize and target specific molecular processes in vivo using fluorinated amino acids will be a powerful tool in the advancement of personalized medicine.

Q & A

Q. Why do some studies report conflicting results on the electron-withdrawing effects of the 4-fluorophenyl group in catalysis?

  • Methodological Answer: Discrepancies may arise from solvent polarity differences (e.g., DMF vs. THF) or competing steric effects. Redesign experiments using a standardized solvent system and controlled substituent positioning (para vs. meta) to isolate electronic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.